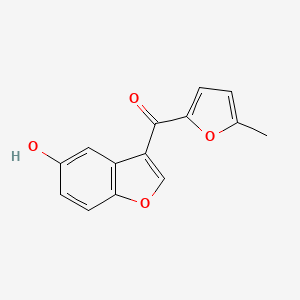

(5-Hydroxybenzofuran-3-yl)(5-methylfuran-2-yl)methanone

Description

Properties

IUPAC Name |

(5-hydroxy-1-benzofuran-3-yl)-(5-methylfuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c1-8-2-4-13(18-8)14(16)11-7-17-12-5-3-9(15)6-10(11)12/h2-7,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMWMLVXPSQLAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C2=COC3=C2C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxybenzofuran-3-yl)(5-methylfuran-2-yl)methanone typically involves the formylation of 5-hydroxybenzofuran derivatives. One common method is the Duff reaction, which introduces a formyl group into the benzofuran ring. The formylated benzofuran is then reacted with 5-methylfuran-2-carboxylic acid under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxybenzofuran-3-yl)(5-methylfuran-2-yl)methanone can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group on the benzofuran ring can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and specific solvents to facilitate the reaction.

Major Products Formed

Oxidation: Oxidation of the hydroxyl group can yield 5-hydroxybenzofuran-3-carboxylic acid.

Reduction: Reduction of the carbonyl group can produce (5-hydroxybenzofuran-3-yl)(5-methylfuran-2-yl)methanol.

Substitution: Various substituted derivatives of the original compound can be formed, depending on the reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1. SIRT1 Inhibition:

Research indicates that compounds similar to (5-Hydroxybenzofuran-3-yl)(5-methylfuran-2-yl)methanone can act as inhibitors of SIRT1, a NAD+-dependent deacetylase involved in cellular regulation. The inhibition of SIRT1 has implications for cancer therapy and age-related diseases. A study demonstrated that introducing hydroxyl groups to the structure enhances its binding affinity to the enzyme's active site, potentially leading to increased therapeutic efficacy against certain cancers .

2. Antimicrobial Properties:

The compound has shown promising antimicrobial activity against various pathogens. For instance, preliminary studies suggest significant antibacterial effects with minimum inhibitory concentrations ranging from 46.9 μg/mL to 93.7 μg/mL against multi-drug resistant bacteria. This positions it as a candidate for developing new antimicrobial agents.

Biological Research

1. Cytotoxicity Studies:

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. These studies indicate that the compound may induce apoptosis in specific cancer cell types, highlighting its potential as an anticancer agent .

2. Mechanistic Insights:

The mechanism of action for this compound involves interactions with specific molecular targets within cells, potentially modulating pathways related to cell survival and apoptosis. Understanding these interactions could lead to novel therapeutic strategies in oncology .

Materials Science

1. Organic Synthesis:

this compound serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, facilitating the development of more complex organic compounds.

2. Development of Functional Materials:

The compound's properties make it suitable for applications in developing functional materials, particularly in electronics and photonics. Research into its electronic properties could lead to advancements in organic light-emitting diodes (OLEDs) and solar cells .

Case Studies

Mechanism of Action

The mechanism of action of (5-Hydroxybenzofuran-3-yl)(5-methylfuran-2-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound’s ability to undergo electrophilic substitution also allows it to modify biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural Features and Substitutions

The following table summarizes key structural differences and similarities with analogues:

| Compound Name | Benzofuran Substituents | Linked Group | Key Features |

|---|---|---|---|

| (5-Hydroxybenzofuran-3-yl)(5-methylfuran-2-yl)methanone (Target) | 5-hydroxy | 5-methylfuran-2-yl | High potential for H-bonding; moderate lipophilicity |

| 5-Hydroxy-4-(4-morpholinylmethyl)-1-benzofuran-3-ylmethanone | 5-hydroxy, 4-morpholinylmethyl | 4-methoxyphenyl | Enhanced solubility (morpholine); electron-donating methoxy group |

| (3-Methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone | 3-methoxy, 5-nitro | Phenyl | Nitro group increases reactivity; methoxy enhances stability |

| (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone | 2-butyl, 5-nitro | 4-methoxyphenyl | Bulky butyl group increases lipophilicity; nitro group for electrophilicity |

| (5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone | 5-bromo, 3-methyl | Phenyl | Bromine increases molecular weight; methyl enhances steric hindrance |

Physicochemical Properties

- Solubility: Morpholine-containing derivatives (e.g., ) exhibit higher aqueous solubility due to polar amine groups. The target compound’s hydroxy group may improve solubility in polar solvents compared to non-polar analogues like the butyl-nitro derivative .

- Thermal Stability: Compounds with extensive hydrogen-bonding networks (e.g., hydroxy or morpholine groups) show higher decomposition temperatures (e.g., 288.7°C for di(1H-tetrazol-5-yl)methanone oxime ). The target’s hydroxy group may similarly enhance stability.

Biological Activity

(5-Hydroxybenzofuran-3-yl)(5-methylfuran-2-yl)methanone, with the chemical formula CHO and CAS number 6079-73-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its antidiabetic effects, antioxidant activity, and other pharmacological implications.

Chemical Structure and Properties

The compound features a benzofuran core substituted with hydroxyl and furan moieties, which are known to contribute to various biological activities. The molecular structure can be represented as follows:

Antidiabetic Effects

Recent studies have highlighted the antidiabetic potential of compounds similar to this compound. For instance, aurones, which share structural similarities, have been shown to exhibit significant inhibition of α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. The following table summarizes the inhibitory concentrations (IC) of related compounds:

| Compound Name | Target Enzyme | IC (µM) |

|---|---|---|

| Aurone A | α-glucosidase | 6.6 |

| Aurone B | α-amylase | 10.97 |

| (5-Hydroxybenzofuran) derivative | α-glucosidase | 5.1 |

These findings suggest that this compound may possess similar antidiabetic properties due to its structural features.

Antioxidant Activity

The antioxidant properties of benzofuran derivatives have been investigated extensively. Compounds containing hydroxyl groups are known for their ability to scavenge free radicals and reduce oxidative stress. In vitro assays demonstrate that such compounds can significantly lower reactive oxygen species (ROS) levels in cellular models.

The biological activities of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting key enzymes involved in glucose metabolism, it helps regulate blood sugar levels.

- Antioxidant Activity : The hydroxyl group in the structure enhances its ability to donate electrons and neutralize free radicals.

- Cell Signaling Modulation : It may influence various signaling pathways related to inflammation and metabolic regulation.

Case Studies

Several case studies have evaluated the therapeutic potential of benzofuran derivatives in clinical settings:

- Diabetes Management : A study involving diabetic rats treated with a related benzofuran compound showed a significant reduction in blood glucose levels compared to controls.

- Oxidative Stress Reduction : Patients with metabolic syndrome exhibited improved biomarkers of oxidative stress after supplementation with compounds structurally similar to this compound.

Q & A

Q. Advanced

- Solvent selection : Use anhydrous THF or DMF to stabilize intermediates ( used THF for NaH-mediated alkylation) .

- Catalyst tuning : Palladium catalysts (e.g., Pd(PPh₃)₄) with tailored ligands improve cross-coupling efficiency.

- Temperature control : Low temperatures (–78°C to 0°C) suppress side reactions like over-alkylation (see ’s 0°C NaH addition) .

- In-line monitoring : Use TLC or HPLC to track reaction progress and terminate at optimal conversion.

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Advanced

Systematic substitution at the benzofuran 5-OH or furan 5-methyl positions can modulate electronic and steric properties. lists analogs with bromo, methoxy, and hydroxy groups, showing how electron-withdrawing substituents (e.g., Br) enhance electrophilicity, while methoxy groups improve solubility . Computational docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, while in vitro assays validate activity changes.

How are contradictory spectral or crystallographic data resolved for this compound?

Advanced

Contradictions between theoretical (DFT-predicted) and experimental data often arise from conformational flexibility or crystal packing effects. Cross-validate using:

- Dynamic NMR to assess rotational barriers (e.g., around the ketone bond).

- Variable-temperature XRD to study lattice interactions, as in , where π-stacking and C–H···O bonds influenced crystal symmetry .

- Multivariate analysis of IR/Raman spectra to deconvolute overlapping signals.

What challenges arise in crystallizing this compound, and how are they addressed?

Advanced

The compound’s planar aromatic systems and polar groups can lead to polymorphism or solvate formation. Strategies include:

- Solvent screening : Use low-polarity solvents (e.g., hexane/ethyl acetate mixtures) to slow nucleation ( used diisopropyl ether) .

- Seeding : Introduce microcrystals of a known polymorph to guide growth.

- Anti-solvent diffusion : Gradually add a non-solvent (e.g., pentane) to supersaturate the solution.

How do computational models predict the compound’s reactivity in green chemistry applications?

Advanced

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. ’s framework for furanone-based platform chemicals suggests evaluating ring-opening reactions (e.g., hydrolysis) using solvation models (e.g., COSMO-RS) to simulate aqueous stability . Molecular dynamics (MD) simulations further assess solvent interactions under varying pH and temperature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.